molecular formula C22H28N2O5 B249177 1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine

Cat. No.: B249177
M. Wt: 400.5 g/mol
InChI Key: QNDUYQMRUQUWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a 3,5-dimethoxyphenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 2,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2,4-dimethoxybenzyl group.

    Introduction of 3,5-Dimethoxyphenylmethanone Group: Finally, the compound is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base, such as pyridine, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine: can be compared to other piperazine derivatives, such as:

Uniqueness:

  • The presence of both 2,4-dimethoxybenzyl and 3,5-dimethoxyphenylmethanone groups in the same molecule provides unique steric and electronic properties, making it distinct from other piperazine derivatives. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-6-5-16(21(14-18)29-4)15-23-7-9-24(10-8-23)22(25)17-11-19(27-2)13-20(12-17)28-3/h5-6,11-14H,7-10,15H2,1-4H3

InChI Key

QNDUYQMRUQUWRT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.